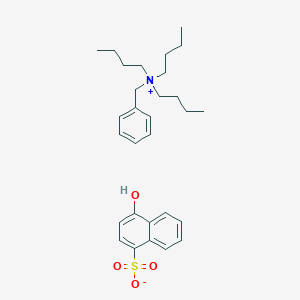
benzyl(tributyl)azanium;4-hydroxynaphthalene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
benzyl(tributyl)azanium;4-hydroxynaphthalene-1-sulfonate is a compound that belongs to the category of cationic surfactants, specifically quaternary ammonium salts. This compound is known for its excellent antistatic, antibacterial, emulsifying, and dispersing properties .
Vorbereitungsmethoden
The synthesis of benzyl(tributyl)azanium;4-hydroxynaphthalene-1-sulfonate involves the reaction of benzenemethanaminium, N,N,N-tributyl- with 4-hydroxy-1-naphthalenesulfonic acid. The reaction conditions typically include a controlled environment to ensure the stability of the product. Industrial production methods focus on optimizing yield and purity, often involving large-scale reactors and precise control of reaction parameters .
Analyse Chemischer Reaktionen
benzyl(tributyl)azanium;4-hydroxynaphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride, leading to the formation of reduced products.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents, resulting in substituted derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies for its antibacterial properties, making it useful in the development of antimicrobial agents.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological membranes.
Wirkmechanismus
The mechanism of action of benzyl(tributyl)azanium;4-hydroxynaphthalene-1-sulfonate involves its interaction with cell membranes, leading to disruption of membrane integrity. This disruption is primarily due to its cationic nature, which allows it to bind to negatively charged components of the cell membrane. The molecular targets include phospholipids and proteins within the membrane, ultimately leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
benzyl(tributyl)azanium;4-hydroxynaphthalene-1-sulfonate can be compared with other quaternary ammonium salts such as:
Cetyltrimethylammonium bromide (CTAB): Known for its strong surfactant properties but less effective as an antibacterial agent.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic, but with different solubility and stability profiles.
Tetrabutylammonium bromide: Commonly used in phase transfer catalysis but lacks the specific antibacterial properties of this compound.
This compound’s unique combination of properties makes it particularly valuable in applications requiring both surfactant and antibacterial functions.
Eigenschaften
CAS-Nummer |
102561-46-6 |
|---|---|
Molekularformel |
C29H41NO4S |
Molekulargewicht |
499.7 g/mol |
IUPAC-Name |
benzyl(tributyl)azanium;4-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C19H34N.C10H8O4S/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h10-14H,4-9,15-18H2,1-3H3;1-6,11H,(H,12,13,14)/q+1;/p-1 |
InChI-Schlüssel |
XVJXBJTXFXPQAN-UHFFFAOYSA-M |
SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])O |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])O |
Key on ui other cas no. |
102561-46-6 |
Piktogramme |
Irritant; Environmental Hazard |
Synonyme |
TBAHNS compound tri(n-butyl)benzylammonium 4-hydroxynaphthalene-1-sulfonate tributylbenzylammonium 4-hydroxynaphthalene-1-sulfonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















